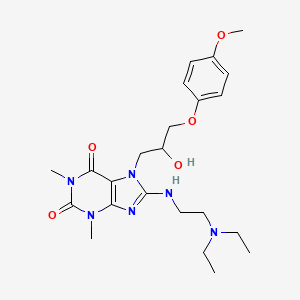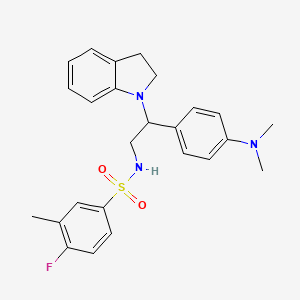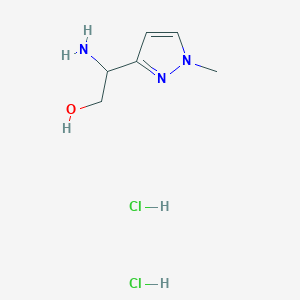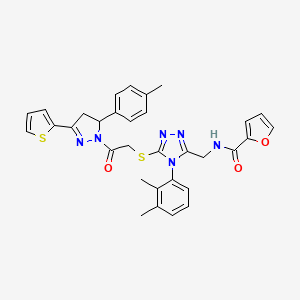
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O5 and its molecular weight is 474.562. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties
The compound exhibits antiviral activity, making it relevant for virology research. Specifically, it has been studied for its effectiveness against certain viruses. For instance, it may inhibit viral replication or interfere with viral enzymes. Researchers explore its mechanism of action and assess its potential as a therapeutic agent against viral infections .
Antioxidant Properties
The compound’s structure includes a phenolic moiety (the 4-methoxyphenoxy group), which suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its ability to scavenge free radicals and protect against oxidative damage is an important avenue for research .
Metal Coordination Studies
Given its phosphonate group, the compound may exhibit metal-binding properties. Researchers study its coordination behavior with metal ions. Understanding metal complexes formed by this compound can have implications for catalysis, drug delivery, and bioinorganic chemistry. Investigating its affinity for specific metal ions and its stability in metal complexes is essential .
Enzyme Inhibition
The compound’s structure suggests potential interactions with enzymes. Researchers explore its inhibitory effects on specific enzymes, such as kinases or polymerases. Identifying enzyme targets and assessing its potency as an enzyme inhibitor contribute to drug discovery and therapeutic development .
Biochemical Pathways
By studying the compound’s impact on cellular pathways, researchers gain insights into its biological effects. Investigating its influence on signaling pathways, gene expression, or metabolic processes can reveal novel targets for drug intervention. Researchers explore whether it modulates specific cellular pathways and how it affects cellular homeostasis .
Drug Delivery Systems
The compound’s hydrophilic and lipophilic regions make it an interesting candidate for drug delivery systems. Researchers investigate its encapsulation in nanoparticles, micelles, or liposomes. Assessing its stability, release kinetics, and targeting capabilities can enhance drug delivery efficiency and specificity .
Pharmacokinetics and Toxicity
Understanding the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is crucial for drug development. Researchers study its bioavailability, tissue distribution, and half-life. Additionally, assessing its toxicity profile ensures safe use in potential therapeutic applications .
Computational Modeling
Computational studies, such as molecular dynamics simulations or quantum mechanical calculations, can provide insights into the compound’s behavior at the atomic level. Researchers explore its energetics, binding interactions, and conformational changes. These simulations guide experimental design and deepen our understanding of its properties .
Propiedades
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O5/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(4)23(32)26(20)3)29(22)14-16(30)15-34-18-10-8-17(33-5)9-11-18/h8-11,16,30H,6-7,12-15H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPDZWLXUHYKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2461493.png)
![N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2461494.png)
![N-(2,5-dichlorophenyl)-2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461495.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)
![Ethyl 6-acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2461499.png)



![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2461508.png)

![2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2461511.png)